Product packaging for Quetiapine EP impurity K-d8(Cat. No.:)

Quetiapine EP impurity K-d8

Cat. No.: B12425781
M. Wt: 451.6 g/mol
InChI Key: LJMAGQBUYLSXRO-BGKXKQMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quetiapine EP Impurity K-d8 is a deuterated pharmaceutical reference standard designed for advanced analytical research and development. It is primarily used in mass spectrometry-based assays as an internal standard for the precise quantification of Quetiapine EP Impurity K, a known impurity in the antipsychotic drug Quetiapine. The incorporation of deuterium atoms (d8) provides a nearly identical chemical structure to the non-deuterated impurity, but with a distinct molecular mass, allowing for highly accurate and reliable measurements in complex biological matrices. Quetiapine is an atypical antipsychotic used to treat conditions such as schizophrenia and bipolar disorder . Its therapeutic effects are believed to stem from antagonism at dopamine D2 and serotonin 5-HT2A receptors . During the synthesis or storage of Quetiapine, various related compounds and impurities can form . The identification and control of these impurities, as stipulated by guidelines like ICH Q3A/Q3B, are critical for ensuring the safety, efficacy, and quality of the final drug product . This deuterated impurity standard is an essential tool for researchers conducting method development, stability studies, and impurity profiling to meet stringent regulatory requirements. It supports the pharmaceutical industry in maintaining high-quality control standards for Quetiapine formulations. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N3O4S B12425781 Quetiapine EP impurity K-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

451.6 g/mol

IUPAC Name

N-[2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28)/i10D2,11D2,12D2,13D2

InChI Key

LJMAGQBUYLSXRO-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2SC3=CC=CC=C3NC(=O)C)([2H])[2H])[2H]

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO

Origin of Product

United States

Synthetic Strategies and Mechanistic Pathways of Quetiapine Ep Impurity K D8 Formation

Synthesis of Quetiapine EP Impurity K-d8 as a Certified Reference Material

The synthesis of this compound is not a result of in-process generation but a deliberate chemical process designed to produce a high-purity standard for analytical use. The strategy involves preparing the parent impurity and then introducing deuterium (B1214612) atoms at specific, stable positions.

The synthesis of the parent molecule, Quetiapine EP Impurity K, is the initial step. The structure of Impurity K is N-(2-[(2-([4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl)phenyl)thio]phenyl)acetamide. Its formation suggests a synthetic pathway originating from precursors used in Quetiapine manufacturing. veeprho.com The core structure can be synthesized by reacting key intermediates, followed by the introduction of the deuterated side chain.

A plausible synthetic route involves the acylation of a dibenzothiazepine precursor. The deuterated side chain, 2-(2-hydroxyethoxy)ethyl-d4-piperazine-d4, is a key deuterated precursor. The synthesis can be conceptualized as follows:

Formation of the core intermediate: Synthesis of N-(2-mercaptophenyl)acetamide and its subsequent reaction with a suitably substituted chlorobenzoylpiperazine derivative.

Coupling with the deuterated side chain: The core intermediate is then coupled with a deuterated piperazine (B1678402) derivative, such as 1-(2-(2-hydroxyethoxy)ethyl-d4)piperazine-d8, to yield the final deuterated impurity.

Table 1: Proposed Reaction Scheme for this compound

StepReactant 1Reactant 2Reagents/ConditionsProduct
12-((2-Aminophenyl)thio)benzoic acidAcetic AnhydrideAcylation2-((2-Acetamidophenyl)thio)benzoic acid
22-((2-Acetamidophenyl)thio)benzoic acidThionyl ChlorideChlorination2-((2-Acetamidophenyl)thio)benzoyl chloride
32-((2-Acetamidophenyl)thio)benzoyl chloridePiperazine-d8Amidation(2-((2-Acetamidophenyl)thio)phenyl)(piperazin-1-yl-d8)methanone
4(2-((2-Acetamidophenyl)thio)phenyl)(piperazin-1-yl-d8)methanone2-(2-Chloroethoxy)ethanol-d4Alkylation, BaseThis compound

Achieving high isotopic purity at specific molecular locations is essential for a reliable reference standard. researchgate.netbvsalud.org For this compound, deuterium is typically incorporated into the piperazine ring and the ethoxyethyl side chain, as these sites are metabolically active and less prone to back-exchange under physiological or analytical conditions. google.com

Several methodologies can be employed for this purpose:

Use of Deuterated Starting Materials : This is the most direct and common approach. The synthesis would utilize commercially available or custom-synthesized deuterated precursors, such as piperazine-d8 and 2-(2-chloroethoxy)ethanol-d4. This method ensures precise control over the location and number of deuterium atoms. google.com

Metal-Catalyzed Hydrogen-Deuterium Exchange (HDE) : This technique can be used to introduce deuterium into C-H bonds. Catalysts like palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). nih.gov However, this method may offer less regioselectivity compared to using labeled precursors.

Deuterated Reducing Agents : Reagents like lithium aluminum deuteride (B1239839) (LiAlD4) can be used to introduce deuterium during the reduction of functional groups like amides or esters in the synthesis of precursors. nih.gov

The choice of method depends on the desired labeling pattern, the stability of the molecule under reaction conditions, and the availability of deuterated starting materials.

The final synthesized deuterated impurity must be purified to a high degree to serve as a certified reference standard. Due to the similar physical properties of deuterated and non-deuterated compounds, separating isotopic impurities can be challenging. researchgate.net

Common techniques include:

Preparative High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for isolating and purifying impurities from a crude reaction mixture. nih.govresearchgate.net By using an appropriate column and mobile phase, high-purity fractions of the deuterated compound can be collected.

Crystallization : If the compound is crystalline, recrystallization from a suitable solvent system can effectively remove impurities, including residual non-deuterated material.

Column Chromatography : Silica gel chromatography is a standard method for purifying organic compounds based on polarity differences.

The purity and identity of the final product are confirmed using a suite of analytical techniques, including High-Resolution Mass Spectrometry (HRMS) to confirm the mass and deuterium incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) to verify the location of the deuterium labels and assess isotopic purity. nih.gov

Investigation of In-Process Formation Mechanisms of this compound

This compound is a synthetically created reference standard and is not formed during the standard synthesis of Quetiapine. However, the non-deuterated parent compound, Quetiapine EP Impurity K, can arise as an in-process impurity. Understanding its formation is crucial for controlling its levels in the final active pharmaceutical ingredient (API).

The formation of the parent Impurity K is linked to the starting materials and intermediates in the Quetiapine synthesis. The structure contains an N-acetyl group, which is not present in Quetiapine. This suggests that a source of an acetyl group, possibly from a solvent like N,N-dimethylacetamide (if used) or an impurity in the starting materials, could be involved.

Key factors influencing the generation of this impurity may include:

Purity of Starting Materials : The presence of acetyl-containing impurities in the reactants, particularly the dibenzothiazepine precursors, can lead to the formation of Impurity K.

Reaction Temperature : Elevated temperatures can promote side reactions, potentially leading to the degradation of reagents or solvents and the formation of reactive acetyl species.

Presence of Catalysts or Bases : The type of base or catalyst used can influence reaction pathways, favoring certain side reactions over the desired main reaction.

Table 2: Potential Factors Leading to Formation of Quetiapine EP Impurity K (non-deuterated)

FactorDescriptionPotential Outcome
Starting Material Impurity Presence of 2-((2-Acetamidophenyl)thio)benzoic acid in the dibenzothiazepine precursor.Direct incorporation into the final product structure.
Solvent Participation Use of solvents like N,N-dimethylacetamide at high temperatures.Potential for N-acetylation of amine intermediates.
Side Reactions Incomplete cyclization or side reactions of the primary amine intermediates.Formation of acetylated by-products.
Reaction Time Prolonged reaction times may increase the likelihood of side product formation.Increased levels of Impurity K.

The key intermediate leading to the formation of the parent Impurity K is likely an N-acetylated derivative of a standard Quetiapine precursor. The primary side reaction is an N-acetylation event occurring on the aniline (B41778) nitrogen of the dibenzothiazepine core.

The probable pathway involves:

Presence of an acetylated precursor : A key starting material, 2-(phenylthio)aniline, may contain its acetylated form, N-(2-(phenylthio)phenyl)acetamide, as an impurity. nih.gov

Propagation through synthesis : This acetylated impurity can then proceed through the subsequent synthetic steps (cyclization and coupling with the piperazine side chain) alongside the main reactant, ultimately yielding Quetiapine EP Impurity K.

Alternatively, an intermediate in the Quetiapine synthesis pathway that possesses a primary or secondary amine group could undergo an unintended acetylation reaction if an acetyl source is present under favorable conditions. ingentaconnect.comsphinxsai.com The identification of such intermediates and controlling the reaction conditions to minimize their acetylation are key to controlling the level of Impurity K in the final drug substance.

Inability to Generate Article on the Formation of "this compound" Due to Scientific Implausibility

A comprehensive review of scientific literature and principles of pharmaceutical chemistry indicates that the requested article focusing on the synthetic strategies and degradation pathways resulting in the formation of "this compound" cannot be generated as outlined. The fundamental premise of the request—that this compound is a degradation product of Quetiapine—is scientifically incorrect.

Key Findings:

Nature of Deuterated Compounds: "this compound" is the deuterium-labeled version of "Quetiapine EP Impurity K." In pharmaceutical analysis, deuterated compounds (those containing the heavy isotope of hydrogen, deuterium) are synthetically manufactured. They serve as internal standards for quantitative analysis, particularly in highly sensitive mass spectrometry-based methods. Their specific, heavier mass allows them to be distinguished from their non-deuterated counterparts, ensuring accurate measurement of the target analyte.

Formation Pathways: Deuterated standards like Impurity K-d8 are not formed through the chemical degradation of the parent drug, Quetiapine. The degradation of Quetiapine would only yield non-deuterated impurities. For a deuterated impurity to be formed, the starting Quetiapine molecule itself would need to be selectively deuterium-labeled in a way that leads to the specific d8-impurity, which is not a scenario encountered in standard drug stability and degradation studies. Multiple chemical suppliers list deuterated Quetiapine impurities as synthetic reference standards available for purchase, confirming their origin as manufactured, not naturally formed, compounds.

Quetiapine Degradation: While Quetiapine is known to degrade under various stress conditions, the resulting products are non-deuterated. Forced degradation studies on Quetiapine have been conducted to understand its stability profile. These studies expose the drug to stress conditions such as:

Hydrolysis: Significant degradation occurs in both acidic and basic conditions.

Oxidation: Quetiapine is susceptible to oxidative degradation, often leading to the formation of N-oxide and S-oxide derivatives.

Heat (Thermal Stress): The drug substance shows degradation under elevated temperatures.

Photolysis: Exposure to light can also induce degradation.

These studies are crucial for identifying potential impurities that could arise during manufacturing, storage, or administration, thereby ensuring the safety and efficacy of the drug product. However, the formation of a d8-labeled impurity is not a documented or chemically plausible outcome of these degradation processes.

Advanced Analytical Methodologies for the Detection, Quantification, and Structural Elucidation of Quetiapine Ep Impurity K D8

High-Resolution Chromatographic Techniques for Impurity Separation and Profiling

The effective separation of Quetiapine EP Impurity K-d8 from the active pharmaceutical ingredient (API), its non-deuterated counterpart, and other related substances is paramount. High-resolution chromatography is the cornerstone of this process, providing the necessary selectivity and sensitivity for accurate impurity profiling.

Development and Validation of Liquid Chromatography (LC) Methods for Deuterated Impurities

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), stands as the primary technique for the analysis of Quetiapine and its impurities due to their polarity and thermal lability. veeprho.com The development of a robust LC method for this compound involves a systematic approach to optimize separation from its non-labeled form and other related substances.

Method development typically begins with the selection of an appropriate stationary phase, with C18 and Phenyl-Hexyl columns being common choices for providing the necessary hydrophobic and π-π interactions for retaining and separating Quetiapine and its analogues. Gradient elution is often employed to achieve adequate resolution between all compounds in a reasonable timeframe.

Validation of the developed method is performed in accordance with International Council for Harmonisation (ICH) guidelines. This process ensures the method is specific, linear, accurate, precise, and robust. For a deuterated impurity, specificity is of utmost importance, demonstrating that the method can unequivocally separate the d8-impurity from the non-deuterated Impurity K. This is often confirmed by mass spectrometry detection.

Table 1: Illustrative UHPLC Method Parameters for this compound Analysis

Parameter Condition
Column Phenyl-Hexyl Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector UV at 254 nm and Mass Spectrometer (MS)

| Injection Volume | 2 µL |

Gas Chromatography (GC) Applications for Volatile or Derivatized Impurity K-d8 Detection

Gas chromatography (GC) is generally not the preferred method for analyzing large, polar, and thermally unstable molecules like Quetiapine and its impurities. Direct injection of this compound into a GC system would likely result in thermal degradation and poor chromatographic performance.

However, GC could be applied following a derivatization step. This chemical modification process transforms the non-volatile impurity into a more volatile and thermally stable derivative suitable for GC analysis. Silylation is a common derivatization technique where active hydrogens (e.g., on hydroxyl or amine groups) are replaced with a trimethylsilyl (B98337) (TMS) group. While technically feasible, the development of such a method would be complex and is often less efficient than modern LC techniques. Therefore, LC-based methods remain the industry standard for this type of analysis.

Supercritical Fluid Chromatography (SFC) in Deuterated Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to LC for pharmaceutical analysis, including impurity profiling. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, offering advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity.

For deuterated impurity profiling, SFC can provide orthogonal selectivity compared to reversed-phase LC, potentially resolving impurities that are difficult to separate by HPLC. The use of deuterated organic modifiers, such as deuterated methanol (B129727) (CD3OD), in the mobile phase can be advantageous in SFC-MS applications, particularly when fractions are collected for subsequent Nuclear Magnetic Resonance (NMR) analysis, as it minimizes protonated solvent signals. synzeal.comallmpus.com Method development in SFC involves optimizing parameters like stationary phase, co-solvent, back-pressure, and temperature to achieve the desired separation.

State-of-the-Art Spectroscopic and Spectrometric Approaches for Impurity K-d8 Characterization

Following chromatographic separation, various spectroscopic and spectrometric techniques are employed for the definitive identification and structural elucidation of impurities.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Formula Determination

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is an indispensable tool for the analysis of deuterated compounds. For this compound, MS is used to confirm the molecular weight and determine the isotopic purity.

The mass spectrum of the deuterated impurity will show a molecular ion peak that is 8 mass units higher than that of the non-deuterated Impurity K, confirming the incorporation of eight deuterium (B1214612) atoms. The isotopic distribution pattern is analyzed to assess the isotopic purity—that is, the percentage of the compound that is fully deuterated (d8) versus partially deuterated (d1-d7) or non-deuterated (d0) forms. This is critical when the compound is used as an internal standard, as high isotopic purity is required for accurate quantification.

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements with errors typically below 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion.

For this compound, HRMS would be used to confirm its molecular formula. The non-deuterated form, Quetiapine EP Impurity K, has a molecular formula of C23H29N3O4S. synzeal.com The deuterated analogue, assuming substitution of eight hydrogen atoms with deuterium, would have the elemental composition C23H21D8N3O4S. HRMS can verify this composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. This confirmation provides a high degree of confidence in the identity of the impurity.

Table 2: Example of HRMS Data for this compound

Parameter Value
Molecular Formula C₂₃H₂₁D₈N₃O₄S
Theoretical Monoisotopic Mass 451.2503 amu
Measured Monoisotopic Mass 451.2511 amu
Mass Error 1.8 ppm
Ionization Mode Electrospray Ionization (ESI), Positive

| Observed Ion | [M+H]⁺ at m/z 452.2584 |

This level of analytical detail ensures the precise characterization of this compound, supporting its use in regulated pharmaceutical environments and guaranteeing the integrity of analytical data.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Impurity K-d8

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method for achieving the highest level of accuracy and precision in quantitative analysis. wikipedia.orgyoutube.com The method involves adding a known quantity of an isotopically labeled standard (the "spike"), in this case, this compound, to a sample containing an unknown quantity of the natural, unlabeled analyte (Impurity K). osti.gov

After adding the d8-standard, the sample is homogenized to ensure complete mixing and equilibration. The sample is then analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the relative abundance of the molecular ions for both the labeled (d8) and unlabeled (d0) forms of the impurity. Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization. wikipedia.org Consequently, any sample loss or variation in instrument response affects both compounds equally. The ratio of the two forms remains constant, allowing for a highly accurate calculation of the original concentration of the unlabeled Impurity K, independent of sample recovery. osti.gov

Table 2: Illustrative example of data used in an Isotope Dilution Mass Spectrometry (IDMS) experiment for the quantification of Quetiapine EP Impurity K.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Isotopic Purity Confirmation

Deuterium NMR (²H NMR) in Positional Isotope Analysis

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nucleus. wikipedia.org Since deuterium has a spin quantum number of 1, its NMR properties differ significantly from those of hydrogen (protons), which have a spin of 1/2. wikipedia.org A ²H NMR spectrum of this compound would be used to confirm the success and specificity of the deuteration process.

The spectrum would display signals only from the deuterium atoms in the molecule. By analyzing the chemical shifts and integrals of these signals, analysts can confirm that deuteration occurred at the intended positions—the 2-(2-hydroxyethoxy)ethyl side chain—and not elsewhere. columbia.edu This provides a direct assessment of the isotopic purity and positional integrity of the labeled standard, which is critical for its use in quantitative applications. youtube.com

Table 3: Predicted ²H NMR chemical shifts for the deuterated positions in this compound. The shifts are similar to the corresponding ¹H shifts.

Multi-dimensional NMR (e.g., ¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

While ²H NMR confirms the location of the deuterium labels, a full suite of one- and two-dimensional (2D) NMR experiments is required for the complete structural verification of the molecule. youtube.com

¹H and ¹³C NMR: These 1D experiments provide the fundamental map of the hydrogen and carbon framework of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the 2-(2-hydroxyethoxy)ethyl side chain would be absent, providing strong evidence of successful deuteration. In the ¹³C NMR spectrum, the carbon signals from this deuterated chain would appear as multiplets with reduced intensity due to C-D coupling and other relaxation effects.

2D-NMR: Techniques like COSY, HSQC, and HMBC are used to establish atomic connectivity. registech.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away.

By assembling the information from these experiments, a complete and unambiguous assignment of the entire molecular structure of Impurity K is achieved, confirming its identity beyond doubt. youtube.comyoutube.com

Hyphenated Techniques for Comprehensive Impurity K-d8 Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a powerful separation method with a sensitive detection method, are the cornerstone of modern pharmaceutical impurity profiling. biomedres.us

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preeminent technique for analyzing non-volatile impurities like Quetiapine EP Impurity K. nih.govptfarm.pl The liquid chromatography (LC) component separates the impurity from the active pharmaceutical ingredient (API) and other related substances based on their physicochemical properties. researchgate.net The separated components then enter the mass spectrometer, which provides molecular weight information (from MS1) and structural data (from MS/MS fragmentation), allowing for confident identification and quantification. ptfarm.pl

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is highly effective for volatile and semi-volatile compounds. While less applicable to a large, polar molecule like Quetiapine Impurity K, it is an essential tool for profiling other potential process-related impurities, such as residual solvents or volatile starting materials, that might be present in the drug substance. semanticscholar.org

The combination of chromatographic retention time with mass spectrometric data provides a two-dimensional confirmation of an impurity's identity, making these hyphenated techniques essential for ensuring the purity and quality of pharmaceutical products. nih.govptfarm.pl

Chemometric and Data Analysis Approaches in Impurity K-d8 Profiling

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information. longdom.orgnih.gov In pharmaceutical analysis, the vast datasets generated by hyphenated techniques like LC-MS across multiple batches of a drug product can be analyzed using chemometric tools to monitor and control quality. ijpsjournal.com

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to the impurity profiles of different batches. longdom.orgoup.com PCA can reduce the dimensionality of the complex data, highlighting variations and patterns. By plotting the principal components, analysts can visually cluster batches based on the similarity of their impurity profiles. This approach allows for:

Batch-to-Batch Consistency Monitoring: Ensuring that the manufacturing process remains consistent over time.

Outlier Detection: Quickly identifying batches with atypical impurity profiles that may require further investigation.

Process Understanding: Correlating variations in the impurity profile with changes in manufacturing process parameters.

These data-driven approaches enhance process control and provide a more holistic understanding of product quality than simply assessing individual impurities in isolation. ijpsjournal.comoup.com

Table 4: Common chemometric methods and their application in the analysis of pharmaceutical impurity data.

Regulatory and Pharmacopeial Considerations for Quetiapine Impurities: Research Implications for K D8

Research into European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Monographs for Quetiapine Impurities

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs for Quetiapine Fumarate, which include specifications for the control of related substances. These monographs list known and potential impurities, along with their acceptance criteria. While specific deuterated impurities like Quetiapine EP impurity K-d8 are not explicitly detailed in current standard monographs, the principles of impurity control outlined in these compendia are fully applicable.

Pharmacopeial monographs for Quetiapine typically specify a number of impurities that must be controlled. For instance, the USP monograph for Quetiapine Fumarate tablets lists impurities such as Quetiapine related compound B and Quetiapine related compound G. The control of these impurities is ensured through validated analytical procedures, most commonly High-Performance Liquid Chromatography (HPLC), with specified limits for each impurity and for total impurities.

For a deuterated impurity such as this compound, its control would fall under the general principles for impurities unless it is specifically named. If it is a known and characterized impurity, it would be treated as a specified impurity with its own acceptance criteria. If it is an unknown impurity, its level would be controlled by the general limits for unspecified impurities. The analytical methods would need to be validated to demonstrate their capability to detect and quantify this deuterated impurity, ensuring it does not co-elute with other impurities or the API itself.

The table below summarizes the typical approach to impurity control in pharmacopeial monographs:

Impurity TypeDescriptionControl Strategy
Specified Identified Impurity An impurity that is individually listed and limited with a specific acceptance criterion in the monograph.Specific test with a defined limit.
Specified Unidentified Impurity An impurity for which a structural characterization has not been achieved and that is individually listed and limited with a specific acceptance criterion in the monograph.Controlled by a specific test and limit, often based on its analytical profile (e.g., retention time).
Unspecified Impurity An impurity that is limited by a general acceptance criterion, but not individually listed with its own specific acceptance criterion, in the monograph.Controlled by a general limit for any single unknown impurity.
Total Impurities The sum of all specified and unspecified impurities.A defined limit for the sum of all impurities.

Development and Qualification of Certified Reference Materials for this compound

Certified Reference Materials (CRMs) are essential for the accurate identification and quantification of impurities in pharmaceuticals. The development and qualification of a CRM for this compound would be a meticulous process involving several key stages.

Synthesis and Purification: The initial step is the chemical synthesis of the deuterated impurity. This process must be carefully designed to introduce the eight deuterium (B1214612) atoms at specific, stable positions within the molecule. Following synthesis, the compound undergoes rigorous purification to achieve a very high degree of chemical and isotopic purity.

Characterization: Comprehensive characterization is then performed to confirm the identity and purity of the synthesized material. A suite of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the specific locations of the deuterium atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment.

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity and identify any non-deuterated or other related impurities.

Certification: The certification process involves determining the purity of the material with a high degree of accuracy and estimating the associated uncertainty. This often involves testing by multiple independent laboratories and using different analytical methods to ensure the reliability of the certified value. The final CRM is supplied with a comprehensive certificate of analysis that details its identity, purity, and the methods used for its characterization.

The availability of a well-characterized CRM for this compound is crucial for several reasons:

It serves as a primary standard for the validation of analytical methods.

It is used in routine quality control testing to accurately quantify the impurity in batches of Quetiapine API.

It supports regulatory submissions by providing a benchmark for impurity control.

Research into Acceptable Impurity Levels and Justification Methodologies from an Analytical and Synthetic Perspective

The establishment of acceptable levels for any impurity, including deuterated ones, is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances. These guidelines provide a framework for the reporting, identification, and qualification of impurities.

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Analytical Perspective: From an analytical standpoint, the justification of impurity levels relies on the ability to accurately and reliably detect and quantify the impurity. This requires the development and validation of sensitive and specific analytical methods. For this compound, this would likely involve advanced chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate it from its non-deuterated counterpart and other impurities. The method must be validated to demonstrate its accuracy, precision, specificity, linearity, range, and robustness.

Synthetic Perspective: From a synthetic perspective, understanding the formation of the impurity is key to controlling its levels. Research into the synthetic pathway of Quetiapine can help identify the potential sources and mechanisms of formation for Impurity K and its deuterated analogue. This knowledge allows for the optimization of the manufacturing process to minimize the formation of the impurity. Justification of acceptable levels from a synthetic viewpoint involves demonstrating that the manufacturing process is well-controlled and consistently produces the API with the impurity level below the proposed specification. This is often supported by data from multiple manufacturing batches.

Harmonization of Global Regulatory Requirements for Deuterated Impurity Control in Research

The regulatory landscape for deuterated compounds is continually evolving. While deuterated drugs are often considered new chemical entities by regulatory agencies like the FDA, specific guidelines for the control of deuterated impurities are less well-defined and are an area of ongoing discussion.

There is a recognized need for the harmonization of global regulatory requirements to ensure a consistent approach to the control of such impurities. The International Council for Harmonisation (ICH) plays a pivotal role in developing harmonized guidelines for the pharmaceutical industry. While existing ICH guidelines on impurities (Q3A, Q3B, etc.) provide a general framework, the unique aspects of deuterated impurities, such as their isotopic purity and potential for different metabolic profiles, may necessitate specific guidance.

Currently, the control of a deuterated impurity like this compound would likely be addressed on a case-by-case basis with regulatory authorities. The justification for its control would need to be scientifically sound, drawing upon the principles of existing impurity guidelines but also considering the specific nature of the deuterated compound.

Key areas for future harmonization efforts include:

Defining the threshold for considering a deuterated compound an impurity versus a component of a deuterated API.

Establishing standardized analytical approaches for the characterization and quantification of deuterated impurities.

Clarifying the toxicological data requirements for the qualification of deuterated impurities.

The development of harmonized guidelines will provide greater clarity for the pharmaceutical industry and ensure that the control of deuterated impurities is based on a consistent, science-based approach globally.

Computational Chemistry and in Silico Studies of Quetiapine Ep Impurity K D8

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Understanding of Impurity K-d8 Formation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. bohrium.comresearchgate.netsemanticscholar.org These methods can be applied to investigate the potential formation pathways of Quetiapine EP Impurity K and, by extension, its deuterated analogue, Impurity K-d8.

The formation of an impurity is governed by the kinetics and thermodynamics of competing reaction pathways. By modeling the potential energy surface, researchers can identify the most likely routes leading to the impurity. This involves calculating the energies of reactants, transition states, intermediates, and products. A plausible pathway for the formation of Quetiapine EP Impurity K, N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide, could involve reactions with starting materials, reagents, or degradation of the Quetiapine molecule itself.

For instance, a hypothetical pathway could involve a side reaction with an acetylating agent used in the synthesis or the degradation of a related compound. Quantum chemical calculations would allow for:

Transition State (TS) Searching: Identifying the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.

Energy Profiling: Mapping the energy changes throughout the reaction to determine if the formation of the impurity is thermodynamically favorable compared to the desired reaction.

Solvent Effects: Modeling the reaction in different solvents to understand how the environment influences the reaction pathway and the stability of intermediates.

A hypothetical energy profile for a proposed formation step of Impurity K is presented below. Such data helps chemists understand the conditions that might favor the formation of the impurity and how to modify the process to minimize it.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials/Intermediates0.0
Transition State 1 (TS1)First energy barrier+25.4
IntermediateMetastable species+5.2
Transition State 2 (TS2)Second energy barrier+18.9
Product (Impurity K)Final impurity structure-10.7

Molecular Dynamics Simulations for Chemical Stability and Conformational Analysis of Impurity K-d8

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comresearchgate.net This technique is highly valuable for assessing the chemical stability and exploring the conformational landscape of a molecule like Quetiapine EP Impurity K-d8 in various environments. nih.govnih.gov

An MD simulation would model the impurity molecule within a simulated environment, such as a solvent box of water or an organic solvent, and calculate the trajectories of the atoms over a specific period (from nanoseconds to microseconds). From these trajectories, several key properties can be analyzed:

Conformational Flexibility: Identifying the most stable conformations (low-energy shapes) of the molecule and the energy barriers between them. This is crucial as the shape of the molecule can influence its reactivity and interactions with other molecules.

Chemical Stability: Assessing the structural stability of the molecule by monitoring metrics like the Root Mean Square Deviation (RMSD) from an initial structure. A stable RMSD value over time suggests the molecule is not undergoing significant structural changes or degradation under the simulated conditions. researchgate.net

Solvent Interactions: Understanding how the molecule interacts with the surrounding solvent, which can provide insights into its solubility and potential for aggregation.

The data below illustrates the type of results that would be obtained from an MD simulation to assess the stability of Impurity K-d8.

ParameterDescriptionSimulated Value
Average RMSDRoot Mean Square Deviation from initial structure2.1 Å
Radius of Gyration (Rg)Measure of the molecule's compactness5.8 Å
Solvent Accessible Surface Area (SASA)Surface area of the molecule accessible to solvent450 Ų
Number of Intramolecular H-BondsHydrogen bonds within the molecule2

In Silico Tools for Impurity Identification and Risk Assessment in Chemical Synthesis

In silico tools are computational methods used to predict the physicochemical, toxicological, and pharmacokinetic properties of molecules based on their chemical structure. These tools are essential for the early identification and risk assessment of impurities like this compound, often without the need for extensive laboratory testing. nih.govnih.gov

For impurity risk assessment, two main types of in silico models are commonly used:

Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structures with a specific biological activity or property, such as toxicity.

Expert Rule-Based Systems: These systems use a set of rules derived from known chemical principles and toxicological data to identify structural alerts within a molecule that may be associated with toxicity.

These tools are particularly important in the context of guidelines like ICH M7, which outlines the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. nih.gov An in silico assessment of this compound would involve submitting its structure to various software platforms to predict its potential for mutagenicity or other toxicities.

A hypothetical risk assessment for Impurity K-d8 using in silico tools is summarized in the table below.

Toxicological EndpointPrediction MethodStructural Alert IdentifiedPredicted OutcomeICH M7 Class
Bacterial Mutagenicity (Ames test)Expert Rule-BasedAromatic aminePositiveClass 2
Bacterial Mutagenicity (Ames test)Statistical (QSAR)N/ANegativeN/A
CarcinogenicityExpert Rule-BasedThioetherEquivocalN/A

Application of Machine Learning and Artificial Intelligence for Impurity Prediction and Propagation in Quetiapine Synthesis

In the context of Quetiapine synthesis, an ML model could be trained on data from various batches and experimental conditions. The model would learn the relationships between input parameters and the resulting impurity profile. This would allow for:

Impurity Prediction: Predicting the likelihood and concentration of Impurity K-d8 formation under a specific set of reaction conditions before the synthesis is performed. semanticscholar.org

Process Optimization: Identifying the optimal reaction parameters (e.g., temperature, solvent, catalyst, reagent concentration) to minimize the formation of Impurity K-d8 while maximizing the yield of Quetiapine.

Impurity Propagation Analysis: Tracking how impurities from starting materials or early synthetic steps are transformed and carried through the entire manufacturing process. chemrxiv.orgresearchgate.net

The table below provides a simplified example of how an ML model might be used to predict the formation of Impurity K based on different reaction parameters.

Temperature (°C)SolventReagent Molar RatioPredicted Impurity K Level (%)
80Toluene1.10.15
100Toluene1.10.28
80Acetonitrile1.10.09
80Toluene1.50.21

Future Directions and Emerging Research Avenues for Quetiapine Ep Impurity K D8

The study of isotopically labeled impurities, such as Quetiapine EP Impurity K-d8, is a niche yet critical area in pharmaceutical development. Ensuring the purity and safety of deuterated active pharmaceutical ingredients (APIs) requires continuous innovation in analytical sciences, synthetic chemistry, and process control. The following sections explore the future directions and emerging research avenues that are poised to address the unique challenges presented by deuterated impurities like this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural characterization and quantification of Quetiapine EP impurity K-d8 in pharmaceutical formulations?

  • Methodological Answer : Hyphenated techniques such as LC-MS/MS and NMR spectroscopy are critical for structural elucidation. For quantification, reverse-phase HPLC with UV detection is widely used, employing a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) at 1.0 mL/min flow rate. Method validation should include specificity, linearity (e.g., 0.1–120 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) . Stability-indicating assays under stress conditions (acid/base hydrolysis, oxidation) are essential to confirm robustness .

Q. How should researchers design experiments to validate impurity profiling methods for this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:

  • Specificity : Demonstrate resolution from parent drug and other impurities (e.g., ≥2.0 resolution factor).
  • Linearity : Use a minimum of five concentration levels, with R² ≥ 0.994.
  • Detection Limit : Employ signal-to-noise ratios (S/N ≥ 3) for sensitivity validation.
  • Robustness : Test variations in pH (±0.2), temperature (±5°C), and mobile phase composition (±2% organic modifier) .

Q. What are the key physicochemical properties of this compound that influence its chromatographic behavior?

  • Methodological Answer : The impurity’s polarity, pKa (estimated 3.8–4.2 for the tertiary amine group), and logP (∼2.5) affect retention time in HPLC. Methanol and acetonitrile are preferred solvents due to high solubility (>50 mg/mL), while aqueous solubility is limited (<0.1 mg/mL), necessitating buffered mobile phases for optimal separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for this compound across different in vitro models?

  • Methodological Answer : Discrepancies may arise from enzyme kinetics (e.g., CYP3A4 vs. CYP2D6 dominance). Use Michaelis-Menten kinetics to compare Vmax and Km values across models. For example, if CYP3A4-mediated metabolism shows higher intrinsic clearance (e.g., Clint = 25 µL/min/mg vs. 8 µL/min/mg for CYP2D6), prioritize this pathway in mechanistic studies. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant differences (p < 0.05) .

Q. What experimental strategies can elucidate the degradation pathways of this compound under accelerated stability conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Thermal Stress : 60°C for 14 days; monitor via TGA/DSC for mass loss (>5% indicates instability).
  • Photolytic Stress : Expose to 1.2 million lux-hours UV light; use LC-PDA to detect photodegradants (λ = 210–400 nm).
  • Oxidative Stress : Treat with 3% H2O2 for 24 hours; identify hydroxylated derivatives via high-resolution MS (e.g., m/z 384.18 → 400.16 for +16 Da oxidation) .

Q. How should researchers design a study to assess the pharmacokinetic impact of this compound in preclinical models?

  • Methodological Answer : Use a crossover design in Sprague-Dawley rats (n = 6/group) with:

  • Dosing : 10 mg/kg impurity K-d8 vs. quetiapine (control) via oral gavage.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours.
  • Analysis : Non-compartmental modeling (WinNonlin) to calculate AUC0–24 (expected ≤5% of parent drug), Cmax, and t1/2. Include liver microsomal assays to assess hepatic extraction ratio (e.g., ER < 0.3 suggests low first-pass metabolism) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer : Apply probit or logit regression for binary outcomes (e.g., hepatotoxicity incidence). For continuous outcomes (e.g., ALT levels), use mixed-effects models to account for inter-individual variability. Report effect sizes (e.g., Cohen’s d > 0.8 for high toxicity) and 95% confidence intervals. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size (n ≥ 8/group) .

Data Contradiction and Reproducibility

Q. How can researchers address variability in impurity recovery rates during method transfer between laboratories?

  • Methodological Answer : Implement a standardized protocol with predefined acceptance criteria:

  • System Suitability : Retention time variability ≤ ±2%, peak asymmetry ≤ 2.0.
  • Cross-Validation : Parallel analysis of 6 batches by both labs; use Bland-Altman plots to assess bias (e.g., mean difference ≤ ±1.5%).
  • Root-Cause Analysis : If RSD > 5%, investigate column lot differences or mobile phase preparation errors .

Q. What methodologies enhance reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Adopt Quality by Design (QbD) principles:

  • Critical Parameters : Reaction temperature (70–80°C), pH (6.5–7.5), and stoichiometry (1:1.05 molar ratio).
  • Design Space : Use D-optimal experimental design to define acceptable ranges (e.g., 95% prediction intervals).
  • PAT Tools : In-line FTIR for real-time monitoring of intermediate formation (e.g., carbonyl peak at 1680 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.